molecular formula C11H13Cl3N2O B6302904 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride CAS No. 2270905-27-4

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride

Cat. No.: B6302904
CAS No.: 2270905-27-4
M. Wt: 295.6 g/mol
InChI Key: HSDVDUOPFFSRLX-UHFFFAOYSA-N
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Description

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 8-position

Mechanism of Action

Target of Action

The primary target of 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride is the two-pore domain potassium channel TRESK . This channel plays a crucial role in maintaining the resting membrane potential and regulating neuronal excitability.

Mode of Action

This compound acts as an activator of the TRESK channel . By activating this channel, it increases potassium ion conductance, which leads to hyperpolarization of the neuronal membrane. This hyperpolarization inhibits the firing of action potentials, thereby reducing neuronal excitability.

Pharmacokinetics

Similar compounds have shown good inhibitory activity , suggesting that they may have favorable pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloroquinoline, which serves as the core structure.

    Etherification: The 5-chloroquinoline undergoes an etherification reaction with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-[(5-chloroquinolin-8-yl)oxy]ethanol.

    Amination: The resulting 2-[(5-chloroquinolin-8-yl)oxy]ethanol is then reacted with ammonia or an amine source to introduce the ethanamine group, yielding 2-[(5-chloroquinolin-8-yl)oxy]ethanamine.

    Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate: This compound has a similar quinoline core but differs in the substituent at the 8-position.

    Ethyl 2-[(5-chloroquinolin-8-yl)oxy]acetate: Another related compound with an ethyl ester group at the 8-position.

Uniqueness

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. This differentiates it from other quinoline derivatives and makes it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-chloroquinolin-8-yl)oxyethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O.2ClH/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11;;/h1-4,6H,5,7,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDVDUOPFFSRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCCN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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